molecular formula C11H13N3S B12123059 [(1-Ethyl-1H-indol-3-yl)sulfanyl]methanimidamide

[(1-Ethyl-1H-indol-3-yl)sulfanyl]methanimidamide

Cat. No.: B12123059
M. Wt: 219.31 g/mol
InChI Key: AYDDZPJOSPKOCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

[(1-Ethyl-1H-indol-3-yl)sulfanyl]methanimidamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[(1-Ethyl-1H-indol-3-yl)sulfanyl]methanimidamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [(1-Ethyl-1H-indol-3-yl)sulfanyl]methanimidamide involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

[(1-Ethyl-1H-indol-3-yl)sulfanyl]methanimidamide can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other indole derivatives.

Properties

IUPAC Name

(1-ethylindol-3-yl) carbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S/c1-2-14-7-10(15-11(12)13)8-5-3-4-6-9(8)14/h3-7H,2H2,1H3,(H3,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDDZPJOSPKOCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)SC(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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